2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H17ClN4O2S and its molecular weight is 352.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound has been involved in studies related to the synthesis and structure-activity relationships of various heterocyclic compounds, including phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. These studies explore the synthesis of heterocyclic analogues to improve metabolic stability and investigate the efficacy of such compounds in vitro and in vivo (Stec et al., 2011). Additionally, research on the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyridyl moiety has been conducted, highlighting the potential of such compounds in various biological applications (Dawood et al., 2011).
Chemical Interactions and Properties
Studies on the structures of compounds containing similar chemical motifs, such as N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, provide insights into the molecular interactions and 3-D arrangements that contribute to their chemical and biological properties. These investigations reveal the significance of various intermolecular interactions, such as hydrogen bonds and π interactions, in determining the molecular structure and potential reactivity of these compounds (Boechat et al., 2011).
Biological Applications
The compound is also related to research on the synthesis and evaluation of new heterocyclic compounds, such as 1,3,4-thiadiazoles, for their potential antioxidant and antitumor activities. These studies aim to establish new candidates with improved biological activities by characterizing the synthesized compounds through various spectroscopic methods and evaluating their effects in antitumor and antioxidant assays (Hamama et al., 2013).
Properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c16-10-3-4-13(17-7-10)20-15-19-11(9-23-15)6-14(21)18-8-12-2-1-5-22-12/h3-4,7,9,12H,1-2,5-6,8H2,(H,18,21)(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUDSOALZNTOFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.